molecular formula C19H18N2O B15283986 N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline

N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline

Cat. No.: B15283986
M. Wt: 290.4 g/mol
InChI Key: QPTCKRKWXXPPQS-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline is a chemical compound with the molecular formula C15H16N2O It is known for its unique structure, which includes a dimethylamino group and an oxido-isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline typically involves the reaction of N,N-dimethylaniline with an appropriate isoquinoline derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the isoquinoline, followed by the addition of N,N-dimethylaniline. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxido group back to its original state or further reduce other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline involves its interaction with specific molecular targets and pathways. The oxido-isoquinoline moiety can interact with enzymes and receptors, leading to various biological effects. The dimethylamino group may also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[2-(2-oxido-1-pyridinyl)vinyl]aniline
  • N,N-dimethyl-4-[2-(2-oxido-1-quinolinyl)vinyl]aniline
  • N,N-dimethyl-4-[2-(2-oxido-1-benzimidazolyl)vinyl]aniline

Uniqueness

N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the oxido-isoquinoline moiety sets it apart from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-(2-oxidoisoquinolin-2-ium-1-yl)ethenyl]aniline

InChI

InChI=1S/C19H18N2O/c1-20(2)17-10-7-15(8-11-17)9-12-19-18-6-4-3-5-16(18)13-14-21(19)22/h3-14H,1-2H3/b12-9+

InChI Key

QPTCKRKWXXPPQS-FMIVXFBMSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=[N+](C=CC3=CC=CC=C32)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=[N+](C=CC3=CC=CC=C32)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.